![molecular formula C23H23N9O4 B15202909 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is a compound derived from 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine. PhIP is formed during the cooking of protein-rich foods at high temperatures and is known to be a potential human carcinogen . The compound 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is of significant interest in scientific research due to its implications in DNA adduct formation and carcinogenesis.
Vorbereitungsmethoden
The synthesis of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction is typically carried out under high-temperature conditions to facilitate the formation of the PhIP ring structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) for bioactivation, leading to the formation of N-hydroxy derivatives . These derivatives can further undergo detoxification reactions such as glucuronidation or sulfation, resulting in the formation of reactive metabolites . Major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s carcinogenic potential.
Wissenschaftliche Forschungsanwendungen
The compound is extensively studied in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the formation and fate of heterocyclic aromatic amines. In biology and medicine, it is used to investigate the mechanisms of DNA adduct formation and their role in carcinogenesis . The compound’s ability to induce gene expression changes in pathways related to inflammation, diabetes, and cancer makes it a valuable tool for understanding disease mechanisms . Additionally, it has applications in food safety research, particularly in assessing the risks associated with consuming cooked meats .
Wirkmechanismus
The mechanism of action of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves its bioactivation by cytochrome P450 enzymes to form N-hydroxy derivatives . These derivatives can form DNA adducts by binding to DNA purines, leading to mutations and carcinogenesis . The compound also modulates gene expression through pathways such as JAK/STAT and MAPK, which are involved in inflammation, diabetes, and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine include other heterocyclic aromatic amines such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . These compounds share similar formation mechanisms and carcinogenic properties but differ in their specific structures and reactivity. The uniqueness of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine lies in its specific DNA adduct formation and the resulting biological effects.
Eigenschaften
Molekularformel |
C23H23N9O4 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
2-amino-8-(2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-7-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H23N9O4/c1-31-17-15(11(10-5-3-2-4-6-10)8-26-18(17)28-23(31)25)19-27-16-20(29-22(24)30-21(16)35)32(19)14-7-12(34)13(9-33)36-14/h2-6,8,12-14,33-34H,7,9H2,1H3,(H2,25,26,28)(H3,24,29,30,35)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
KRFIDJQKZHYEPW-BFHYXJOUSA-N |
Isomerische SMILES |
CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
Kanonische SMILES |
CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


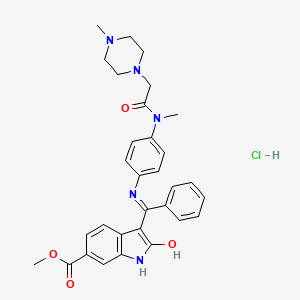
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
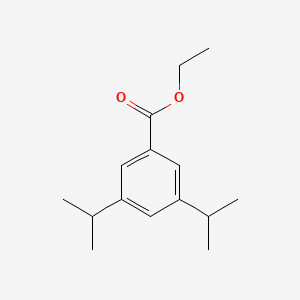

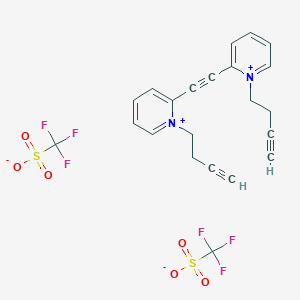
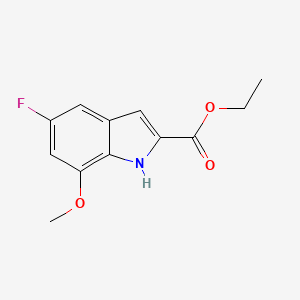
![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)



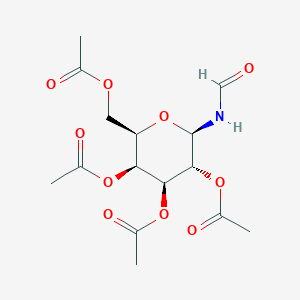
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
